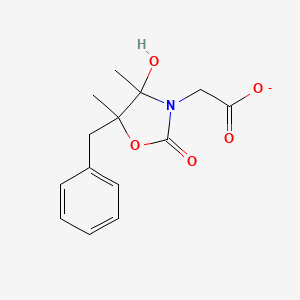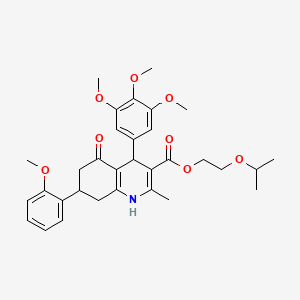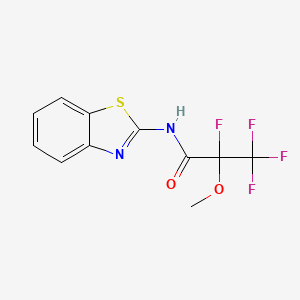![molecular formula C22H17BrN2O B11090164 6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one](/img/structure/B11090164.png)
6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one is a complex organic compound with a unique structure that includes a bromophenyl group and a tetrahydrobenzo[c][1,7]phenanthrolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with a suitable amine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one
- 6-(4-fluorophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one
- 6-(4-methylphenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one
Uniqueness
The uniqueness of 6-(4-bromophenyl)-6,8,9,10-tetrahydrobenzo[c][1,7]phenanthrolin-7(5H)-one lies in its bromophenyl group, which can influence its reactivity and biological activity. Compared to similar compounds with different substituents, the bromine atom may enhance certain properties, such as binding affinity to molecular targets or stability under specific conditions.
Properties
Molecular Formula |
C22H17BrN2O |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-6,8,9,10-tetrahydro-5H-benzo[c][1,7]phenanthrolin-7-one |
InChI |
InChI=1S/C22H17BrN2O/c23-14-8-6-13(7-9-14)21-20-15(3-1-5-19(20)26)16-10-11-18-17(22(16)25-21)4-2-12-24-18/h2,4,6-12,21,25H,1,3,5H2 |
InChI Key |
XOKDIAQXENWDNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(NC3=C2C=CC4=C3C=CC=N4)C5=CC=C(C=C5)Br)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{(2E)-[(4-methoxyphenyl)(phenyl)methylidene]hydrazinylidene}-5-phenylfuran-3(2H)-one](/img/structure/B11090082.png)


![N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11090123.png)
![11-(2,3-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11090127.png)
![12-(chloromethyl)-8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B11090129.png)
![N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide](/img/structure/B11090130.png)
![3-[(2,6-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11090135.png)
![2-(5-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11090139.png)
![1-[(2-Isopropyl-5-methylphenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11090140.png)
![2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11090141.png)

![4-bromo-N-[4-(2,2-dichlorocyclopropyl)phenyl]benzamide](/img/structure/B11090150.png)

